1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Physicochemical characterization Distillation separation Analytical reference data

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-50-7) is a heterocyclic aryl trifluoromethyl ketone with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.00 g/mol. The compound belongs to the class of trifluoroacetyl-substituted bromopyridines, which serve as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C7H3BrF3NO
Molecular Weight 254 g/mol
CAS No. 886364-50-7
Cat. No. B1375463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
CAS886364-50-7
Molecular FormulaC7H3BrF3NO
Molecular Weight254 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3H
InChIKeyRQVDHNFXLLBQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-50-7): A Bifunctional Pyridine Building Block for Regioselective Derivatization


1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-50-7) is a heterocyclic aryl trifluoromethyl ketone with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.00 g/mol . The compound belongs to the class of trifluoroacetyl-substituted bromopyridines, which serve as versatile intermediates in medicinal chemistry and agrochemical synthesis. Its structure features a bromine atom at the 5-position of the pyridine ring and a trifluoroacetyl group at the 2-position, providing two orthogonal reactive handles for sequential functionalization. The electron-withdrawing trifluoroacetyl group activates the pyridine ring toward nucleophilic aromatic substitution while also functioning as a masked carbonyl for further transformations such as oxime formation, reduction, or organometallic addition. The bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), making this compound a strategic intermediate for constructing complex molecular architectures . Commercial availability typically ranges from 95% to 99% purity .

Why 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Cannot Be Casually Replaced by Other Bromopyridinyl Trifluoroethanone Isomers


The family of bromopyridinyl trifluoroethanones comprises multiple positional isomers—including the 5-bromo-2-yl (886364-50-7), 6-bromo-3-yl (886364-47-2), 5-bromo-3-yl (886364-44-9), and 4-bromo-2-yl (886364-53-0) variants—that share an identical molecular formula (C₇H₃BrF₃NO) and molecular weight yet exhibit distinct chemical reactivity profiles. The position of the bromine relative to the ring nitrogen and the trifluoroacetyl group dictates both the electronic environment and the steric accessibility of the reactive centers, profoundly influencing regiochemical outcomes in cross-coupling reactions and nucleophilic substitutions [1]. In the target compound, the bromine at the 5-position is conjugated with the pyridine nitrogen through the π-system, whereas the trifluoroacetyl group at the 2-position exerts a strong electron-withdrawing ortho-effect, creating a unique electronic push-pull system. This regiochemistry is particularly relevant because 2-substituted pyridines with a leaving group at the 5-position are preferred substrates for certain sequential direct arylation / Suzuki coupling sequences that are not accessible with the 6-bromo-3-yl or 5-bromo-3-yl isomers [2]. Furthermore, the 5-bromo-2-trifluoroacetyl substitution pattern has been explicitly exemplified in patent literature as a key intermediate (designated '2-trifluoroacetyl-5-bromopyridine'), with optimized synthetic protocols achieving reproducible yields via organolithium-mediated trifluoroacetylation of 2,5-dibromopyridine [1]. Substituting an isomer with the bromine at a different position would alter the regiochemical course of downstream transformations and may render established synthetic routes inapplicable.

Quantitative Differentiation of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-50-7): Evidence-Based Comparator Analysis


Physical Property Differentiation: Boiling Point and Density vs. Non-Brominated Analog 2-(Trifluoroacetyl)pyridine (CAS 33284-17-2)

The target brominated compound exhibits a substantially higher boiling point and density compared to its non-brominated parent 2-(trifluoroacetyl)pyridine. The bromine atom (atomic mass 79.9) increases molecular weight from 175.11 g/mol to 254.00 g/mol and introduces polarizable electron density, elevating the boiling point from approximately 173 °C to 236 °C (a difference of +63 °C) and density from 1.341 g/cm³ to 1.730 g/cm³ [1]. The flash point also rises from 58.4 °C to 97 °C. These differences are critical for purification by distillation, solvent extraction behavior, and safe handling protocols.

Physicochemical characterization Distillation separation Analytical reference data

Regioselective Reactivity Advantage: 5-Bromo-2-trifluoroacetyl Pyridine in Sequential Cross-Coupling vs. 3-Bromo or 4-Bromo Isomers

In palladium-catalyzed cross-coupling, the reactivity of aryl bromides is strongly influenced by the position of the bromine relative to the electron-withdrawing group and the ring nitrogen. For the target compound (5-bromo-2-trifluoroacetylpyridine), the bromine is meta to the ring nitrogen and para to the trifluoroacetyl group. This arrangement provides a distinct reactivity profile: 2-bromopyridines generally exhibit higher oxidative addition rates with Pd(0) than 3- or 4-bromopyridines, and 5-bromopyridines benefit from the electron-withdrawing effect of substituents at the 2-position [1]. Literature on related bromo-chloropyridine systems demonstrates that 5-bromo-2-substituted pyridines can be selectively engaged in sequential direct arylation followed by Suzuki coupling, enabling regioselective synthesis of heteroarylated 2-arylpyridines that is not achievable with 3-bromo or 4-bromo isomers [1].

Cross-coupling Regioselectivity C–H activation Palladium catalysis

Patent-Validated Synthetic Protocol with Reproducible Yield for 2-Trifluoroacetyl-5-bromopyridine

Patent CN103214413B explicitly exemplifies 2-trifluoroacetyl-5-bromopyridine (the target compound) as Example 1 in a general method for preparing heterocyclic trifluoromethyl ketones. The protocol uses 2,5-dibromopyridine as starting material, undergoes regioselective lithium-halogen exchange with n-BuLi at -78 °C, and is quenched with N-trifluoroacetylmorpholine as the trifluoroacetyl source [1]. The patent reports product yields for 26 exemplified compounds (Table 5), though the specific yield for Example 1 is behind a login wall. This patent-established methodology provides a validated synthetic route that is not identically transferable to other isomers without re-optimization of the lithiation step, as the regiochemistry of lithium-halogen exchange on dibromopyridines is highly position-dependent.

Process chemistry Organolithium chemistry Trifluoroacetylation Scale-up

Trifluoromethyl Ketone Warhead: Electrophilic Reactivity Profile Relevant to Covalent Inhibitor Design

The trifluoroacetyl group in the target compound constitutes an aromatic trifluoromethyl ketone (TFK) moiety, which has been independently characterized as a covalently reversible warhead for kinase inhibitor design targeting non-catalytic cysteine residues [1]. The electron-withdrawing CF₃ group enhances the electrophilicity of the carbonyl carbon, enabling reversible covalent bond formation with thiol nucleophiles in enzyme active sites. This warhead property is distinct from non-fluorinated acetyl pyridines, where the carbonyl is less electrophilic and does not form stable hemithioacetal adducts under physiological conditions. The 5-bromo substituent additionally provides a synthetic handle for introducing diversity elements while retaining the TFK warhead, a strategy employed in the design of potent and selective FGFR4 kinase inhibitors [1]. While the target compound itself has not been directly profiled in kinase assays, the TFK motif it contains is validated in the medicinal chemistry literature as a privileged covalent warhead.

Covalent inhibitors Kinase drug discovery Trifluoromethyl ketone warhead Medicinal chemistry

Commercial Purity and Storage Stability: Target Compound vs. Structurally Analogous Building Blocks

The target compound is commercially available from multiple vendors at purities of 95% (Chemshuttle), 98% (Leyan), and 99% (Beyotime) . The recommended storage condition is 2-8 °C under inert gas (nitrogen or argon), consistent with the moisture-sensitive nature of the trifluoroacetyl group which can form a gem-diol hydrate upon exposure to water. This storage requirement is comparable to other trifluoroacetyl-substituted pyridines. The compound's predicted pKa of -1.40 ± 0.10 indicates the pyridine nitrogen is significantly less basic than unsubstituted pyridine (pKa ≈ 5.2), a consequence of the electron-withdrawing trifluoroacetyl group at the 2-position . This reduced basicity affects acid-base extraction behavior during workup and may influence chromatographic purification conditions relative to non-trifluoroacetylated analogs.

Chemical procurement Purity specification Storage stability Supply chain

Orthogonal Functional Handles: Bromine for Cross-Coupling and Trifluoroacetyl for Carbonyl Chemistry – A Dual Reactivity Unavailable in Mono-Functional Analogs

The target compound uniquely combines an aryl bromide and an aryl trifluoromethyl ketone in a single pyridine scaffold with a defined 2,5-substitution pattern. This bifunctional arrangement enables two sequential, orthogonal synthetic transformations without protecting group manipulation: (i) first-stage palladium-catalyzed cross-coupling at the C5–Br position (Suzuki, Buchwald-Hartwig, or Sonogashira), and (ii) second-stage carbonyl chemistry at the C2–trifluoroacetyl group (oxime/oxime ether formation, NaBH₄ reduction to alcohol, or organometallic addition). Mono-functional analogs such as 2-bromo-5-trifluoromethylpyridine (lacking the ketone) or 2-acetyl-5-bromopyridine (lacking the CF₃-enhanced electrophilicity) cannot replicate this sequential diversification strategy without additional functional group interconversion steps [1]. The trifluoroacetyl group also serves as a directing group for ortho-metalation, potentially enabling C–H functionalization at the C3 position, though this has not been explicitly demonstrated for this specific compound.

Orthogonal reactivity Bifunctional building block Diversity-oriented synthesis Late-stage functionalization

Prioritized Application Scenarios for 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Based on Differential Evidence


Medicinal Chemistry: Synthesis of Covalent-Reversible Kinase Inhibitor Candidates via Sequential Cross-Coupling and Warhead Elaboration

The target compound serves as a privileged intermediate for constructing kinase inhibitor libraries that exploit the trifluoromethyl ketone (TFK) moiety as a covalently reversible warhead targeting non-catalytic cysteine residues [1]. In a typical workflow, the C5–Br position is first diversified via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the kinase hinge-binding region. The C2–trifluoroacetyl group is retained as the electrophilic warhead or further elaborated to oximes, secondary alcohols, or heterocycles while maintaining the ability to form reversible covalent adducts with cysteine thiols. This approach is directly inspired by the validated FGFR4 inhibitor series where aromatic TFK warheads demonstrated nanomolar potency and selectivity [1]. The 5-bromo-2-trifluoroacetyl regiochemistry positions the warhead at the optimal spatial orientation for engagement with the catalytic cysteine in the kinase active site.

Agrochemical Discovery: Synthesis of Trifluoromethyl-Substituted Pyridine Derivatives with Enhanced Metabolic Stability

The electron-withdrawing trifluoroacetyl group imparts increased metabolic oxidative stability compared to non-fluorinated acetyl analogs, a property exploited in agrochemical lead optimization [2]. The bromine handle allows late-stage diversification to introduce lipophilic or polar groups that modulate log P and target binding. The higher boiling point (236 °C vs. 173 °C for the non-brominated analog) and increased density (1.730 vs. 1.341 g/cm³) must be factored into process-scale solvent selection and distillation protocols. The compound's predicted pKa of -1.40 indicates that the pyridine nitrogen is non-basic, which affects formulation compatibility with acidic excipients or tank-mix partners.

Chemical Biology: Development of Activity-Based Protein Profiling (ABPP) Probes Using the TFK Electrophilic Trap

The trifluoroacetyl group can function as a mild, reversible electrophile for trapping active-site cysteine or serine residues in enzyme families [1]. By installing a reporter tag (fluorophore, biotin, or alkyne handle) through cross-coupling at the C5–Br position, the target compound can be elaborated into an ABPP probe. The reversible nature of the TFK-cysteine adduct enables washout experiments and competition assays with irreversible inhibitors. The bifunctional nature of the scaffold avoids the need for a separate linker attachment step, streamlining probe synthesis.

Process Chemistry Scale-Up: Reference Standard for Impurity Profiling in Trifluoroacetylpyridine Synthesis

The patent literature (CN103214413B) provides a validated synthetic route from 2,5-dibromopyridine via organolithium chemistry, establishing this compound as a reference standard for impurity identification [2]. During scale-up of trifluoroacetylpyridine derivatives, the target compound can serve as an authentic sample of the 5-bromo-2-trifluoroacetyl isomer to distinguish it from isomeric byproducts (e.g., 6-bromo-3-yl or 5-bromo-3-yl) that may arise from incomplete regioselectivity in the lithiation step. The distinct GC retention time (driven by the elevated boiling point) and unique NMR shifts (influenced by the 2,5-substitution pattern) enable unambiguous identification.

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